molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

货号: B2761670
CAS 编号: 1323792-06-8
分子量: 369.4
InChI 键: SWNSNTVZYVOXJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an azetidine ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The dihydrobenzo[d][1,4]dioxin group is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability . Synthetic routes for analogous compounds often involve coupling reactions between activated carbonyl intermediates and heterocyclic amines, as seen in ’s thiazole derivatives .

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNSNTVZYVOXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The structure of the compound can be broken down into several key components:

  • Dihydrobenzo[b][1,4]dioxin ring : Known for its role in various biological activities.
  • Oxadiazole moiety : Often associated with anti-cancer properties.
  • Azetidine ring : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets through:

  • Inhibition or activation of enzymatic functions.
  • Allosteric regulation , where the binding of the compound induces a conformational change in the target protein.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • A study demonstrated that oxadiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9371.5Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example:

  • It was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The most potent derivatives showed HDAC inhibition with IC50 values as low as 8.2 nM .

Case Studies

  • Cytotoxicity Evaluation :
    • A series of experiments conducted on MCF-7 and A549 cell lines revealed that compounds similar to the target molecule induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed increased caspase activity and p53 expression levels .
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong interactions between the compound and target proteins, suggesting a favorable binding affinity that could lead to effective inhibition of cancer cell growth .

相似化合物的比较

Comparison with Structurally Similar Compounds

Compounds with Dihydrobenzo[b][1,4]dioxin Moieties

  • Compound 17g (): Structure: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) linked to a bicyclo[2.2.1]heptane-substituted thiazole. Key Differences: Replaces the azetidine-oxadiazole-thiophene group with a bicyclic thiazole.
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one ():

    • Structure: Triazolone core with nitrothiazole and dioxin substituents.
    • Key Differences: Nitrothiazole and triazolone groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene-oxadiazole in the target compound.
    • Implications: Nitro groups may improve solubility but increase metabolic susceptibility .
Parameter Target Compound Compound 17g Triazolone Derivative
Molecular Weight ~450 (estimated) 368.43 379.37
Key Functional Groups Oxadiazole, Thiophene Thiazole, Bicycloheptane Nitrothiazole, Triazolone
Synthetic Complexity High (azetidine coupling) Moderate Moderate
Bioactivity Prediction Kinase inhibition CDK9 inhibition Antimicrobial

Azetidine and Heterocyclic Derivatives

  • Compound 9c ():

    • Structure: Benzodiazolyl-triazole-thiazole acetamide.
    • Key Differences: Larger triazole-thiazole system vs. the compact oxadiazole-thiophene.
    • Implications: The acetamide linker in 9c may improve solubility but reduce membrane permeability compared to the direct azetidine linkage .
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (): Structure: Pyrazole-thiophene ester. Key Differences: Ester group vs. oxadiazole; pyrazole vs. azetidine. Implications: Esters are prone to hydrolysis, whereas oxadiazoles enhance stability .

Thiophene-Containing Analogues

  • Zygocaperoside ():
    • Structure: Natural product with glycoside and triterpene groups.
    • Key Differences: Lacks synthetic heterocycles but shares a thiophene-like sulfur heterocycle.
    • Implications: Highlights the pharmacological versatility of sulfur-containing motifs, though natural products often face scalability challenges .

Research Findings and Structure-Activity Relationships (SAR)

  • Azetidine vs.
  • Oxadiazole as a Bioisostere : The 1,2,4-oxadiazole group may serve as a bioisostere for carboxylate esters (e.g., in ’s 7b), offering superior metabolic stability .
  • Thiophene Positioning : The thiophene in the target’s oxadiazole ring may enhance π-stacking in hydrophobic binding pockets compared to ’s bicyclic thiazole .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。